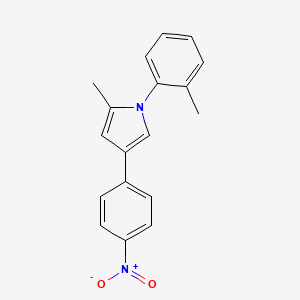
2-Methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methyl group at the second position, a nitrophenyl group at the fourth position, and an o-tolyl group at the first position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents to introduce the methyl, nitrophenyl, and o-tolyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitronium ions (NO₂⁺) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学的研究の応用
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity. The pyrrole ring can also participate in interactions with biomolecules, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
2-Methyl-4-phenyl-1H-pyrrole: Lacks the nitrophenyl and o-tolyl groups, resulting in different chemical properties.
4-(4-Nitrophenyl)-1H-pyrrole: Lacks the methyl and o-tolyl groups, leading to variations in reactivity and applications.
1-(o-Tolyl)-1H-pyrrole: Lacks the methyl and nitrophenyl groups, affecting its chemical behavior.
Uniqueness
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the nitrophenyl group enhances its potential for redox reactions, while the o-tolyl group influences its steric and electronic characteristics. This combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88502-76-5 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
2-methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-3-4-6-18(13)19-12-16(11-14(19)2)15-7-9-17(10-8-15)20(21)22/h3-12H,1-2H3 |
InChIキー |
WMANNGINMSLPKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


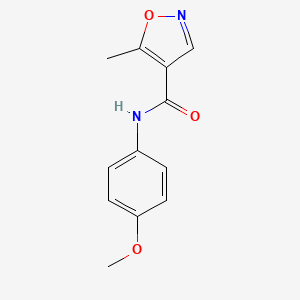
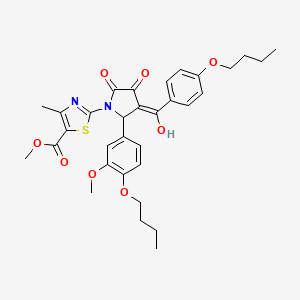
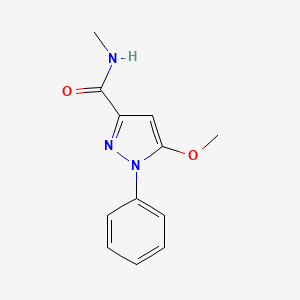
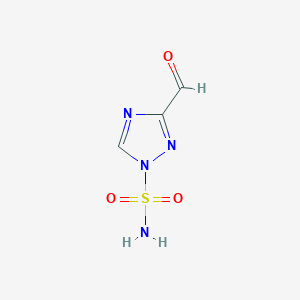
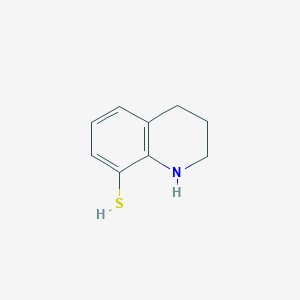
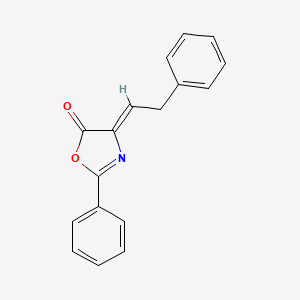
![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
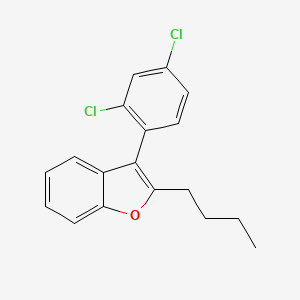
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
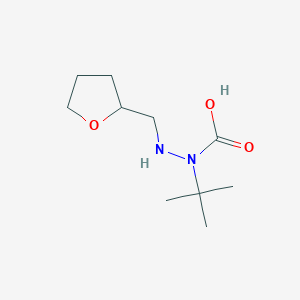
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
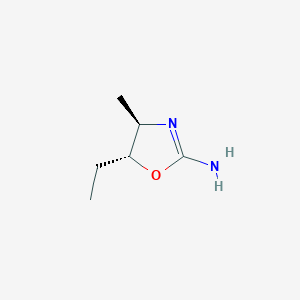

![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
